molecular formula C7H15N2O4P B1247901 cis-ACCP

cis-ACCP

Cat. No.: B1247901
M. Wt: 222.18 g/mol
InChI Key: XHCXISPZIHYKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-ACCP (P-[[[(1R,2S)-2-aminocyclohexyl]amino]carbonyl]phosphonic acid) is a synthetic carbamoylphosphonate compound with the CAS number 777075-44-2. It is a reversible and competitive inhibitor of matrix metalloproteinases (MMPs), specifically targeting type IV collagenases MMP-2 (gelatinase A) and MMP-9 (gelatinase B) . Its selectivity is notable, with IC50 values of 4 µM for MMP-2 and 20 µM for MMP-9, demonstrating a 5-fold preference for MMP-2 . Structurally, its cyclohexyl backbone and phosphonic acid group enable competitive binding to the active sites of these enzymes, blocking their proteolytic activity .

Properties

Molecular Formula

C7H15N2O4P

Molecular Weight

222.18 g/mol

IUPAC Name

(2-aminocyclohexyl)carbamoylphosphonic acid

InChI

InChI=1S/C7H15N2O4P/c8-5-3-1-2-4-6(5)9-7(10)14(11,12)13/h5-6H,1-4,8H2,(H,9,10)(H2,11,12,13)

InChI Key

XHCXISPZIHYKQD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N)NC(=O)P(=O)(O)O

Synonyms

2-aminocyclohexylcarbamoylphosphonic acid
AC-C-P cpd
ACCP cpd
adenosylcobinamide 2-chlorophenyl phosphate
cis-2-aminocyclohexylcarbamoylphosphonic acid
cis-ACCP
N-(2-aminocyclohexyl)carbamoylphosphonic acid
N-(cis-2-aminocyclohexyl)carbamoylphosphonic acid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-aminocyclohexylcarbamoylphosphonic acid involves the reaction of 2-aminocyclohexylamine with carbamoylphosphonic acid. The reaction conditions typically include a controlled temperature environment and the use of solvents such as ethanol or phosphate-buffered saline (PBS) at pH 7.2 .

Industrial Production Methods

Industrial production of cis-2-aminocyclohexylcarbamoylphosphonic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

cis-2-Aminocyclohexylcarbamoylphosphonic acid primarily undergoes inhibition reactions with matrix metalloproteinases. It does not significantly participate in oxidation, reduction, or substitution reactions .

Common Reagents and Conditions

The compound is typically used in aqueous solutions, with common reagents including phosphate-buffered saline (PBS) and ethanol. The reaction conditions are generally mild, with a preference for neutral pH environments .

Major Products Formed

The primary product formed from the reaction of cis-2-aminocyclohexylcarbamoylphosphonic acid with matrix metalloproteinases is the inhibited enzyme complex, which prevents the degradation of extracellular matrix proteins .

Scientific Research Applications

cis-2-Aminocyclohexylcarbamoylphosphonic acid has a wide range of scientific research applications:

Mechanism of Action

cis-2-Aminocyclohexylcarbamoylphosphonic acid exerts its effects by selectively inhibiting matrix metalloproteinase-2 and matrix metalloproteinase-9. These enzymes are involved in the degradation of extracellular matrix proteins, which is a critical step in tissue remodeling and cell migration. By inhibiting these enzymes, cis-2-aminocyclohexylcarbamoylphosphonic acid prevents the breakdown of the extracellular matrix, thereby reducing cell migration and metastasis .

Comparison with Similar Compounds

Pharmacokinetics :

  • Absorption : Sustained paracellular absorption in the intestine (t1/2 ~126 min) but low oral bioavailability (0.3%) .
  • Distribution : Primarily restricted to extracellular fluid, aligning with its antimetastatic mechanism .
  • Elimination : Rapid blood clearance (t1/2 ~19 min) and renal excretion (84% unchanged in urine) .

Therapeutic Efficacy :

  • In vitro : At 100 µM, cis-ACCP inhibits 90% of tumor cell invasion across Matrigel membranes .

Comparison with Similar MMP Inhibitors

Selectivity and Mechanism of Action

The table below compares this compound with other MMP inhibitors:

Compound Target Specificity IC50 (MMP-2/MMP-9) Mechanism Toxicity (Maximum Tolerated Dose)
This compound MMP-2 > MMP-9 4 µM / 20 µM Competitive, reversible 500 mg/kg (mice, intraperitoneal)
CP 471474 Broad-spectrum MMP inhibitor Not reported Non-competitive Not reported
MMP Inhibitor V MMP-9 selective Not reported Competitive Not reported
ARP 101 MMP-2/MMP-9 with lower potency 8 µM / 300 nM Competitive Limited data

Key Observations :

  • Selectivity : this compound’s MMP-2 preference contrasts with MMP Inhibitor V’s MMP-9 specificity and ARP 101’s dual targeting .
  • Potency : this compound’s IC50 for MMP-2 (4 µM) is superior to ARP 101 (8 µM) .

In Vitro and In Vivo Efficacy

Tumor Cell Migration and Invasion

  • This compound: At 20 µM, it reduces HepG2 and SK-Hep1 hepatocellular carcinoma cell migration by >50% (wound healing assay) and invasion by >80% (transwell assay) .
  • ARP 101 : Inhibits MMP-2 at higher concentrations (IC50 = 8 µM), requiring larger doses for comparable efficacy .

In Vivo Metastasis Suppression

  • This compound: Achieves ~90% metastasis reduction in mice at 50 mg/kg/day, outperforming non-specific inhibitors like CP 471474, which require higher doses for similar effects .

Pharmacokinetic and Structural Advantages

Pharmacokinetics

  • This compound : Rapid blood clearance (19 min) minimizes systemic exposure, reducing toxicity risks, while sustained intestinal absorption supports once-daily dosing .
  • Contrast with Peptide Inhibitors : Peptide-based MMP inhibitors (e.g., Batimastat) exhibit poor oral bioavailability and prolonged tissue retention, increasing toxicity .

Structural Uniqueness

  • Phosphonic Acid Group : Enhances binding affinity to MMP zinc-binding domains compared to carboxylate-based inhibitors (e.g., Marimastat) .
  • Cyclohexyl Backbone : Improves metabolic stability over linear-chain inhibitors like Ilomastat .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.